molecular formula C15H19N B13795057 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole

Cat. No.: B13795057
M. Wt: 213.32 g/mol
InChI Key: FIMREZNHODNXTI-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is an organic compound with a unique structure that combines a pyrrole ring with a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole typically involves the reaction of 2,5-dimethylpyrrole with a phenylpropyl halide under basic conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as column chromatography or recrystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into more saturated derivatives.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at the 3-position, using reagents like bromine or iodine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogens like bromine or iodine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

    Reduction: Formation of 2,5-dimethyl-1-(3-phenylpropyl)-pyrrolidine.

    Substitution: Formation of halogenated pyrrole derivatives.

Scientific Research Applications

2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylpropyl group may enhance its binding affinity to these targets, leading to modulation of biological pathways. Detailed studies on its molecular interactions and pathways are ongoing to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl-1-(3-phenylpropyl)-piperazine
  • 2,5-Dimethyl-1-(3-phenylpropyl)-pyrazole

Comparison

Compared to similar compounds, 2,5-Dimethyl-1-(3-phenylpropyl)-pyrrole is unique due to its pyrrole ring, which imparts different chemical reactivity and biological activity. The presence of the pyrrole ring allows for unique substitution patterns and interactions with biological targets, distinguishing it from piperazine and pyrazole derivatives.

Properties

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

2,5-dimethyl-1-(3-phenylpropyl)pyrrole

InChI

InChI=1S/C15H19N/c1-13-10-11-14(2)16(13)12-6-9-15-7-4-3-5-8-15/h3-5,7-8,10-11H,6,9,12H2,1-2H3

InChI Key

FIMREZNHODNXTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1CCCC2=CC=CC=C2)C

Origin of Product

United States

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